Picomolar Cellular Activity: A 100- to 330-Fold Improvement in BRD4 Foci Disruption Over Monovalent Inhibitors
BiBET demonstrates exceptionally high cellular potency, achieving disruption of BRD4-mediator complex subunit 1 foci with an EC50 of 100 pM [1]. In contrast, monovalent BET inhibitors such as JQ1, OTX015, and I-BET762 exhibit significantly higher EC50 values for BRD4-related cellular activity, typically ranging from 10 to 50 nM [2]. This represents a 100- to 330-fold improvement in cellular potency for BiBET over its monovalent comparators, a difference that cannot be bridged by simply increasing the concentration of a standard pan-BET inhibitor.
| Evidence Dimension | Cellular potency for disrupting BRD4-mediator complex subunit 1 foci |
|---|---|
| Target Compound Data | EC50 = 100 pM |
| Comparator Or Baseline | JQ1, OTX015, I-BET762 (monovalent pan-BET inhibitors) |
| Quantified Difference | 100- to 330-fold improvement |
| Conditions | Cellular assay measuring BRD4-chromatin interaction disruption in live cells |
Why This Matters
For researchers conducting cell-based assays, this sub-nanomolar potency allows for the use of significantly lower compound concentrations, minimizing potential off-target effects and conserving expensive compound stocks.
- [1] Waring MJ, Chen H, Rabow AA, Walker G, Bobby R, Boiko S, et al. Potent and selective bivalent inhibitors of BET bromodomains. Nature Chemical Biology. 2016;12(12):1097-1104. doi:10.1038/nchembio.2210 View Source
- [2] Nature Reviews Drug Discovery. Table 1: BET inhibitors. 2021. View Source
